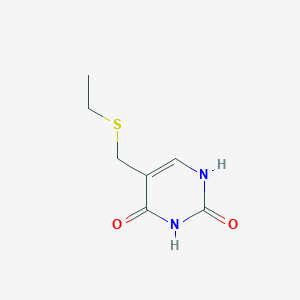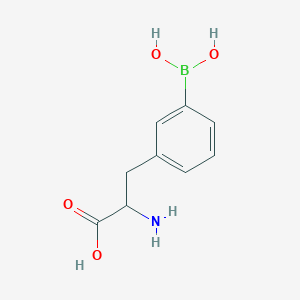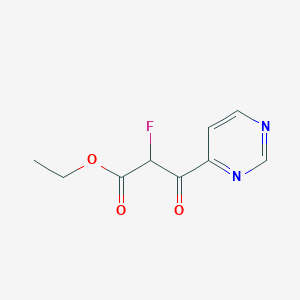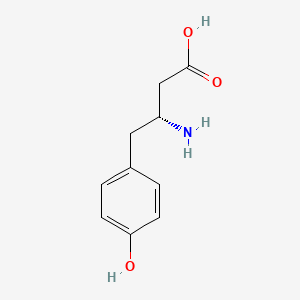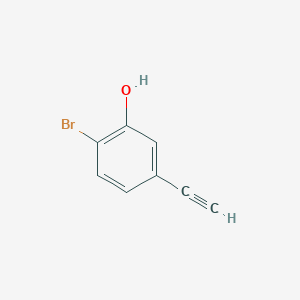
7-(Benzyloxy)-6-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The benzyloxy and methoxy substituents on the quinazoline ring enhance its chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-methoxyquinazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyquinazoline. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with methoxy-substituted benzaldehydes.
Benzyloxy Substitution: The 7-position of the quinazoline ring is then functionalized with a benzyloxy group. This can be done using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-6-methoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 7-(Benzyloxy)-6-hydroxyquinazoline.
Reduction: 7-(Benzyloxy)-6-methoxydihydroquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
7-(Benzyloxy)-6-methoxyquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-(benzyloxy)-6-methoxyquinazoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
6-Methoxyquinazoline: Lacks the benzyloxy group, which may reduce its biological activity.
7-Hydroxy-6-methoxyquinazoline: Similar structure but with a hydroxyl group instead of a benzyloxy group.
7-(Benzyloxy)-quinazoline: Lacks the methoxy group, which may affect its chemical properties.
Uniqueness
7-(Benzyloxy)-6-methoxyquinazoline is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its chemical stability and biological activity compared to similar compounds. These substituents can also influence its solubility, making it more suitable for certain applications.
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
6-methoxy-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-13-9-17-11-18-14(13)8-16(15)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChIキー |
NOCACVPTRKRTRN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
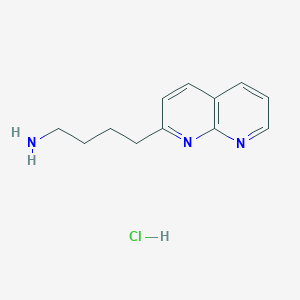

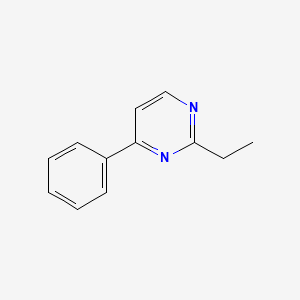

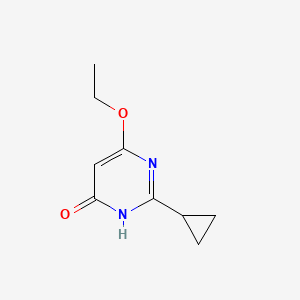
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

